molecular formula C12H14BrNO2 B1270612 2-(4-Bromophenyl)-1-morpholinoethanone CAS No. 349428-85-9

2-(4-Bromophenyl)-1-morpholinoethanone

Cat. No. B1270612
M. Wt: 284.15 g/mol
InChI Key: SBYPWFXETHVEOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to 2-(4-Bromophenyl)-1-morpholinoethanone involves multiple synthetic routes, starting from bromobenzene as a key intermediate. One approach includes reacting bromobenzene with 2-aminoethanol to yield 2-anilinoethanol, which undergoes cyclization with chloroacetyl chloride, followed by nitration and reduction, achieving an overall yield of about 32%. Another route involves a series of reactions including nitration, N-arylation, acylation, cyclization, and reduction, with an overall yield of about 47% (Luo Lingyan et al., 2011).

Molecular Structure Analysis For molecular structure analysis, compounds structurally related or leading to 2-(4-Bromophenyl)-1-morpholinoethanone show varied complexity. For example, the crystal structure of 4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene reveals the morpholine ring adopts a chair conformation, indicating typical structural behaviors of morpholine derivatives (C. Ibiş et al., 2010).

Chemical Reactions and Properties 2-(4-Bromophenyl)-1-morpholinoethanone and its derivatives undergo various chemical reactions, including Crossed-Aldol condensation, which has been utilized to synthesize a series of substituted compounds showing potential antimicrobial activities (S. Balaji et al., 2017). These reactions underline the compound’s reactivity and potential application in synthesizing bioactive molecules.

Physical Properties Analysis The physical properties of morpholine derivatives can be deduced from their synthesis and structural analyses. For instance, the cyclization reactions and the resulting structures indicate these compounds likely possess typical morpholine physical properties, including boiling points, solubility, and stability, which are critical for their application in various fields (Tan Bin, 2011).

Chemical Properties Analysis The chemical properties, such as reactivity with other substances and potential for further chemical modifications, of 2-(4-Bromophenyl)-1-morpholinoethanone derivatives are highlighted by their involvement in synthesis pathways for developing pharmacologically relevant compounds. For instance, their ability to undergo Crossed-Aldol condensation and interact with nucleophiles or electrophiles demonstrates their versatile chemical behavior, which is essential for medicinal chemistry applications (S. Balaji et al., 2017).

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-(4-Bromophenyl)-1-morpholinoethanone serves as a key intermediate in various synthetic routes for medicinal chemistry. For instance, it is used in the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a crucial intermediate for the anticoagulant rivaroxaban. This synthesis involves multiple steps, including reactions with bromobenzene, nitration, and reduction, achieving yields of approximately 32% to 47% (Luo Lingyan et al., 2011). Additionally, it finds application in the Willgerodt-Kindler reaction to synthesize ω-haloacetophenone derivatives, using 2-bromo-1-phenylethanone as a substrate (Urbain C. Kasséhin et al., 2014).

Antimicrobial Applications

Compounds derived from 2-(4-Bromophenyl)-1-morpholinoethanone have shown promising antimicrobial activities. A study synthesizing substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds demonstrated their novel antimicrobial properties when screened using the Kirby-Bauer method (S. Balaji et al., 2017).

Material Science and Coordination Chemistry

This compound is also significant in material science and coordination chemistry. For example, it plays a role in the synthesis of 3,5-disubstituted morpholine derivatives, which are valuable in various chemical applications (M. D’hooghe et al., 2006). Furthermore, it is used in the synthesis of quinoline compounds with potential photophysical and biomolecular binding properties, highlighting its versatility in chemical synthesis (H. Bonacorso et al., 2018).

Safety And Hazards

Material safety data sheets (MSDS) would provide information on the compound’s potential hazards, safe handling procedures, and emergency response measures.


Future Directions

This would involve discussing potential areas for further research, such as exploring new synthetic routes, studying the compound’s properties in more detail, or investigating its potential applications.


Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind that is well-documented in the scientific literature, I would be happy to help you find more detailed information.


properties

IUPAC Name

2-(4-bromophenyl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYPWFXETHVEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358061
Record name 2-(4-Bromophenyl)-1-morpholinoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Bromophenyl)-1-morpholinoethanone

CAS RN

349428-85-9
Record name 2-(4-Bromophenyl)-1-morpholinoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of morpholine (16 g, 183.91 mmol, 1.98 equiv) in dichloromethane (50 mL) at 0-5° C. was added a solution of 2-(4-bromophenyl)acetyl chloride (21.5 g, 92.67 mmol, 1.00 equiv) in dichloromethane (20 mL) dropwise with stirring. The reaction mixture was stirred for another hour at 0˜5° C. The reaction mixture was warmed to room temperature and diluted with 30 mL of dichloromethane. The mixture was washed with 3×50 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give 19.5 g (74%) of 2-(4-bromophenyl)-1-morpholinoethanone as a white solid. LC-MS: (ES, m/z): 284 [M+H]+.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Chiba, L Zhang, S Sanjaya, GY Ang - Tetrahedron, 2010 - Elsevier
α-Aryl-α-aminocarbonyloxime O-pentafluorobenzoates are found to be promising precursors for synthesis of 2,3-disubstituted indole derivatives catalyzed by PdCl 2 (MeCN) 2 in the …
Number of citations: 32 www.sciencedirect.com

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